Aromadendrina

Descripción general

Descripción

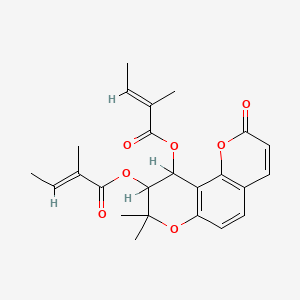

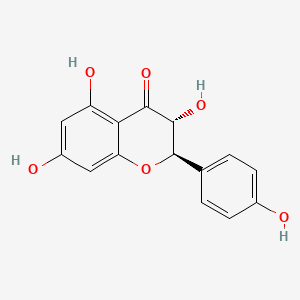

Dihidrokaempferol, también conocido como aromadendrina, es un flavanonol natural que se encuentra en varias frutas, verduras y plantas. Es un compuesto hidrofílico que se absorbe a través de la difusión pasiva y la dispersión facilitada a través de las membranas celulares. Dihidrokaempferol es conocido por sus múltiples propiedades biológicas, incluyendo efectos anticancerígenos, antihiperglucémicos, antiinflamatorios y neuroprotectores .

Aplicaciones Científicas De Investigación

Dihidrokaempferol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para sintetizar otros flavonoides y compuestos relacionados.

Biología: Dihidrokaempferol se estudia por su papel en el metabolismo vegetal y sus efectos en varias vías biológicas.

Medicina: El compuesto se investiga por sus posibles efectos terapéuticos, incluyendo propiedades anticancerígenas, antihiperglucémicas, antiinflamatorias y neuroprotectoras.

Mecanismo De Acción

Dihidrokaempferol ejerce sus efectos a través de varios objetivos moleculares y vías. Se sabe que modula el estrés oxidativo, la inflamación y la apoptosis. Por ejemplo, se ha demostrado que el dihidrokaempferol inhibe la expresión de citocinas y enzimas proinflamatorias, lo que reduce la inflamación. También induce apoptosis en las células cancerosas al activar vías de señalización específicas .

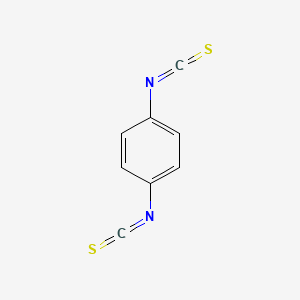

Compuestos similares:

- Kaempferol

- Quercetina

- Miricetina

Comparación: Dihidrokaempferol es único entre los flavonoides debido a sus actividades biológicas y propiedades de absorción específicas. A diferencia del kaempferol y la quercetina, el dihidrokaempferol es más hidrofílico, lo que mejora su absorción a través de la difusión pasiva. Además, se ha demostrado que el dihidrokaempferol posee efectos neuroprotectores únicos que no son tan prominentes en otros compuestos similares .

Análisis Bioquímico

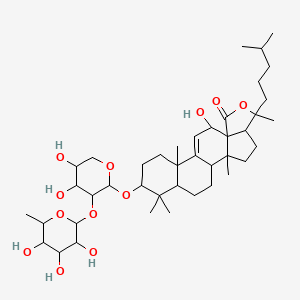

Biochemical Properties

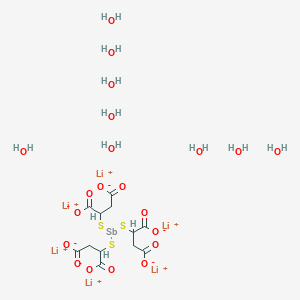

Aromadendrin interacts with various enzymes and proteins. The enzyme dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin and NADP+ to produce aromadendrin . This interaction plays a crucial role in the biochemical reactions involving aromadendrin.

Cellular Effects

Aromadendrin has been reported to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cytotoxicity in neuroblastoma and insulinoma cells . Aromadendrin-treated cell samples enabled the rescue of cells from both Aβ- and hIAPP-induced toxicity by increasing cell viability .

Molecular Mechanism

Aromadendrin exerts its effects at the molecular level through various mechanisms. It has been reported to accelerate amyloid aggregation/fibrillization, thus reducing neuroblastoma/insulinoma toxicity of both Aβ 42 (associated with Alzheimer’s disease) and hIAPP 37 (associated with Type II diabetes) .

Temporal Effects in Laboratory Settings

In laboratory settings, aromadendrin has been observed to cause significant acceleration in Aβ 42 fibrillization and hIAPP fibrillization . This effect was observed over time, indicating the product’s stability and long-term effects on cellular function.

Metabolic Pathways

Aromadendrin is involved in the metabolic pathway where the enzyme dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin and NADP+ to produce aromadendrin .

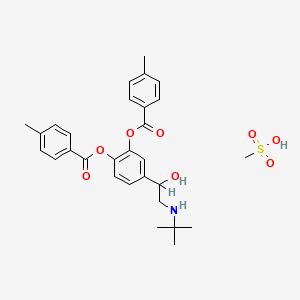

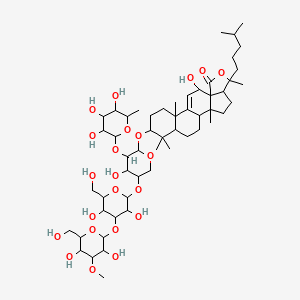

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Dihidrokaempferol se puede sintetizar a través de varios métodos. Una ruta sintética común implica la conversión de fenilalanina a p-cumarilil-CoA a través de fenilalanina amonia liasa, ácido cinámico 4-hidroxilasa y ligasa de ácido 4-cumárico. Esto es seguido por la formación de naringenina, que luego se convierte en dihidrokaempferol usando flavanona 3β-hidroxilasa y flavonol sintasa .

Métodos de producción industrial: La producción industrial de dihidrokaempferol a menudo involucra la síntesis microbiana. Por ejemplo, la vía de biosíntesis de dihidrokaempferol se ha construido en Saccharomyces cerevisiae, que puede producir el compuesto de novo a partir de glucosa. Este método es ventajoso debido a su eficiencia y escalabilidad .

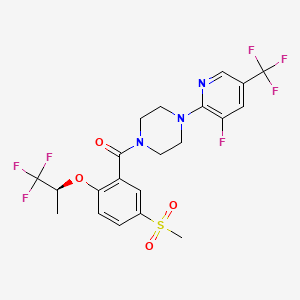

Análisis De Reacciones Químicas

Tipos de reacciones: Dihidrokaempferol sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para crear derivados con propiedades específicas.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran dihidrokaempferol incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción generalmente implican temperaturas controladas y niveles de pH para garantizar rendimientos óptimos.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de dihidrokaempferol, que pueden poseer actividades biológicas mejoradas o propiedades farmacocinéticas mejoradas .

Comparación Con Compuestos Similares

- Kaempferol

- Quercetin

- Myricetin

Comparison: Dihydrokaempferol is unique among flavonoids due to its specific biological activities and absorption properties. Unlike kaempferol and quercetin, dihydrokaempferol is more hydrophilic, which enhances its absorption through passive diffusion. Additionally, dihydrokaempferol has been shown to possess unique neuroprotective effects that are not as prominent in other similar compounds .

Propiedades

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADQINQHPQKXNL-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075411 | |

| Record name | Dihydrokaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aromadendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

638.00 to 639.00 °C. @ 760.00 mm Hg | |

| Record name | Aromadendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-20-6 | |

| Record name | Dihydrokaempferol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aromadedrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrokaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 480-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AROMADENDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA4640575 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aromadendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 - 249 °C | |

| Record name | Aromadendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

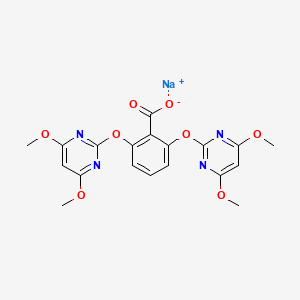

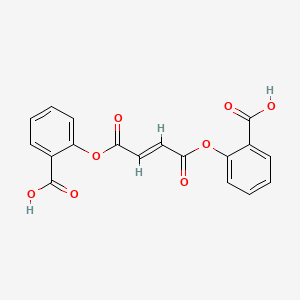

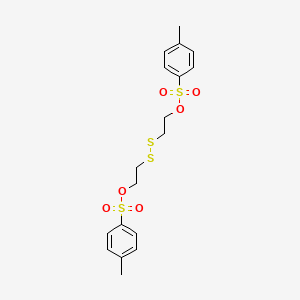

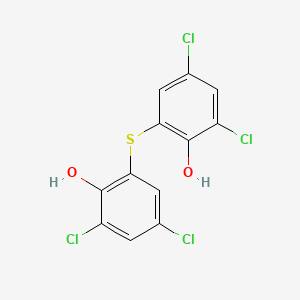

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.